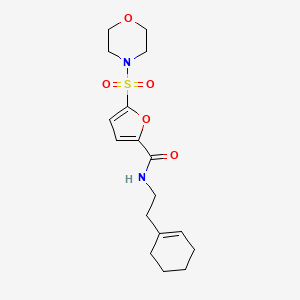

N-(2-(cyclohex-1-en-1-yl)ethyl)-5-(morpholinosulfonyl)furan-2-carboxamide

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-5-(morpholinosulfonyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a morpholinosulfonyl group at position 5 and a cyclohexene-containing ethyl chain at the carboxamide nitrogen.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-5-morpholin-4-ylsulfonylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c20-17(18-9-8-14-4-2-1-3-5-14)15-6-7-16(24-15)25(21,22)19-10-12-23-13-11-19/h4,6-7H,1-3,5,8-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHICTAKMBLMDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(2-Ethoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide (F169-0327)

- Substituents: Ethoxyphenyl group at the carboxamide nitrogen and a fluorophenoxy-methyl group at position 5 of the furan ring.

- Key Differences: Lacks the morpholinosulfonyl and cyclohexene-ethyl groups. The fluorophenoxy substituent may enhance aromatic interactions in target binding, while the ethoxyphenyl group contributes to moderate lipophilicity.

- Applications: Not explicitly stated, but furan carboxamides are often explored as enzyme inhibitors or receptor modulators .

N-(5-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide

- Substituents: Furan-2-carboxamide linked to a quinoline-pyrimidine scaffold with piperidine and tetrahydrofuran moieties.

- Key Differences: The extended heterocyclic system likely targets kinases or nucleic acid-binding proteins, contrasting with the simpler furan-carboxamide structure of the target compound. The morpholinosulfonyl group in the target may offer superior solubility compared to the cyano and tetrahydrofuran substituents here .

Cyclohexene-Containing Analogues

4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol

- Substituents: Cyclohexene-ethyl chain with a dimethylamino group and phenolic hydroxyl.

- The target’s morpholinosulfonyl group may reduce off-target interactions compared to the basic dimethylamino moiety .

(−)-N-(2-((5S,6S)-5-((Tert-butyldimethylsilyl)oxy)-6-(5-formyl-2-(methoxymethoxy)phenoxy)cyclohex-1-en-1-yl)ethyl)-N,4-dimethylbenzenesulfonamide

- Substituents : Complex cyclohexene-ethyl chain with silyl-protected hydroxy and aryl ether groups.

- Key Differences: Designed for stereoselective synthesis (e.g., alkaloid intermediates), this compound’s functional groups prioritize synthetic utility over drug-like properties. The target’s morpholinosulfonyl group and lack of bulky protecting groups may enhance bioavailability .

Sulfonyl-Containing Analogues

N-[4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide

- Substituents : Sulfonylpiperazinyl group linked via an ethoxy chain to the furan carboxamide.

- Key Differences : The piperazine sulfonyl group may engage in hydrogen bonding with targets like GPCRs or ion channels. The target’s morpholine ring, in contrast, offers a less basic and more metabolically stable sulfonamide .

Comparative Data Table

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely involves amide coupling (similar to and ) and sulfonylation steps. The cyclohexene-ethyl chain may require stereoselective alkylation .

- Pharmacokinetics: The morpholinosulfonyl group is expected to enhance aqueous solubility compared to non-sulfonylated analogues (e.g., F169-0327) .

- Biological Potential: While direct activity data are absent, structurally related compounds in and show antiviral or antibacterial properties, suggesting the target could be optimized for similar applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.